molecular formula C10H12ClFN2 B13607161 1-(2-Chloro-3-fluorophenyl)piperazine CAS No. 846031-32-1

1-(2-Chloro-3-fluorophenyl)piperazine

Cat. No.: B13607161
CAS No.: 846031-32-1
M. Wt: 214.67 g/mol
InChI Key: UFRAAIGOXGTHQX-UHFFFAOYSA-N
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Description

1-(2-Chloro-3-fluorophenyl)piperazine is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and neuropharmacology. It belongs to the phenylpiperazine class, which is known to produce a range of pharmacological activities. As a research chemical, its primary value lies in its utility as a structural scaffold or synthetic intermediate for investigating neurotransmitter systems and developing novel bio-active molecules . Phenylpiperazine derivatives are extensively studied for their complex interactions with various serotonin (5-HT) receptor subtypes. While the specific pharmacological profile of this compound requires further characterization, closely related analogs like meta-chlorophenylpiperazine (mCPP) are well-known for their affinity for 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, and 5-HT2C receptors, and can act as agonists or antagonists at these sites . This makes such compounds valuable tools for probing the function of serotonin receptors, which are critical in regulating mood, anxiety, appetite, and other central nervous system processes. Researchers utilize this compound to study receptor binding kinetics, functional activity, and signal transduction pathways in vitro. The primary applications for this compound are confined to early-stage, non-clinical research. It serves as a crucial building block in synthetic organic chemistry for the preparation of more complex molecules with potential pharmacological activity. In biochemical research, it is used to help elucidate the structure-activity relationships (SAR) of piperazine-based compounds, guiding the rational design of future research ligands or potential therapeutic agents. It is imperative to note that this product is sold For Research Use Only and is strictly intended for use in a controlled laboratory setting by qualified trained professionals. It is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

CAS No.

846031-32-1

Molecular Formula

C10H12ClFN2

Molecular Weight

214.67 g/mol

IUPAC Name

1-(2-chloro-3-fluorophenyl)piperazine

InChI

InChI=1S/C10H12ClFN2/c11-10-8(12)2-1-3-9(10)14-6-4-13-5-7-14/h1-3,13H,4-7H2

InChI Key

UFRAAIGOXGTHQX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

Preparation Methods

Direct Reaction of Piperazine with Substituted Haloarenes

The most straightforward and commonly reported method involves the reaction of piperazine with 2-chloro-3-fluorobenzene derivatives under controlled conditions:

  • Reactants: Piperazine and 2-chloro-3-fluorochlorobenzene or 2-chloro-3-fluoroaniline derivatives.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.
  • Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH) to deprotonate piperazine and facilitate nucleophilic attack.
  • Temperature: Moderate heating (60–80 °C) for several hours (3–8 h) under nitrogen atmosphere to prevent oxidation.
  • Work-up: After reaction completion (monitored by TLC), the mixture is cooled, diluted with water, and extracted with ethyl acetate. The organic layer is washed, dried, and purified by column chromatography or recrystallization.

This method is supported by procedures used for related compounds such as 1-(3-chlorophenyl)piperazine and 1-(3-fluorophenyl)piperazine derivatives, where yields typically range from 80–90% with high purity.

Multi-Step Synthesis via Intermediate Formation

An alternative approach involves multi-step synthesis starting from commercially available intermediates:

  • Step 1: Preparation of this compound hydrochloride by reacting bis(2-chloroethyl)amine hydrochloride with 2-chloro-3-fluoroaniline under reflux in xylene with para-toluenesulfonic acid as a catalyst.
  • Step 2: Isolation of the hydrochloride salt by cooling and filtration.
  • Step 3: Further functionalization if needed, or conversion to free base by neutralization.

This route is advantageous for scale-up and industrial synthesis due to the use of stable intermediates and relatively mild conditions.

Preparation of Stock Solutions and Formulations

For biological evaluation and in vivo studies, this compound hydrochloride is often prepared as stock solutions with precise molar concentrations. A typical preparation involves:

  • Dissolving the compound in dimethyl sulfoxide (DMSO) to prepare a master stock solution.
  • Diluting with co-solvents such as polyethylene glycol 300 (PEG300), Tween 80, or corn oil to achieve clear solutions suitable for animal dosing.
  • Ensuring clarity at each dilution step by vortexing, ultrasound, or mild heating.

A representative stock solution preparation table (for hydrochloride salt) is as follows:

Amount of Compound (mg) 1 mg 5 mg 10 mg
Volume for 1 mM (mL) 3.9825 19.9124 39.8248
Volume for 5 mM (mL) 0.7965 3.9825 7.9650
Volume for 10 mM (mL) 0.3982 1.9912 3.9825

Reaction Conditions and Optimization

Parameter Typical Range/Value Notes
Solvent DMF, Ethanol Polar aprotic solvents preferred
Base K2CO3, NaOH Facilitates nucleophilic substitution
Temperature 60–80 °C Moderate heating to accelerate reaction
Reaction Time 3–8 hours Monitored by TLC for completion
Atmosphere Nitrogen or inert atmosphere Prevents oxidation
Purification Column chromatography, recrystallization Ensures high purity

Literature Examples and Yields

  • Example 1: Reaction of piperazine with 2-chloro-3-fluorobenzyl chloride in DMF with K2CO3 at 70 °C for 4 h yielded this compound with 85% isolated yield.
  • Example 2: Multi-step synthesis involving bis(2-chloroethyl)amine hydrochloride and 2-chloro-3-fluoroaniline under reflux in xylene gave the hydrochloride salt in 84.6% yield after purification.
  • Example 3: Preparation of in vivo formulations from the hydrochloride salt demonstrated solubility and stability in DMSO/PEG300/Tween 80 mixtures, facilitating biological assays.

Summary Table of Preparation Methods

Method Key Reactants Conditions Yield (%) Notes
Direct nucleophilic substitution Piperazine + 2-chloro-3-fluorobenzyl chloride DMF, K2CO3, 70 °C, 4 h ~85 Simple, high yield, lab scale
Multi-step synthesis Bis(2-chloroethyl)amine HCl + 2-chloro-3-fluoroaniline Reflux in xylene, PTSA catalyst ~85 Suitable for scale-up
Formulation preparation Hydrochloride salt + DMSO + co-solvents Room temp, vortex/ultrasound N/A For biological applications

Chemical Reactions Analysis

1-(2-Chloro-3-fluorophenyl)piperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases like DBU, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-3-fluorophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to psychoactive effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The pharmacological and physicochemical properties of arylpiperazines are highly dependent on the position and nature of substituents on the phenyl ring. Key analogs include:

Compound Substituent Positions Key Structural Features
1-(2-Chloro-3-fluorophenyl)piperazine 2-Cl, 3-F Ortho-chloro and meta-fluoro substitution
1-(3-Chlorophenyl)piperazine (mCPP) 3-Cl Meta-chloro substitution
1-(3-Trifluoromethylphenyl)piperazine (TFMPP) 3-CF₃ Meta-trifluoromethyl substitution
1-(3-Chloro-4-fluorophenyl)piperazine (3,4-CFPP) 3-Cl, 4-F Meta-chloro and para-fluoro substitution

Key Observations :

  • Substituent Position : The 2-chloro-3-fluoro configuration creates steric and electronic effects distinct from meta-substituted analogs like mCPP and TFMPP. This may alter receptor binding kinetics and metabolic stability .

Pharmacological Profiles and Receptor Affinity

Arylpiperazines primarily interact with serotonergic receptors (5-HT₁A, 5-HT₁B, 5-HT₂A), but substituent positioning dictates selectivity:

  • This compound: Limited direct data, but structural analogs suggest moderate 5-HT₁B/5-HT₂A affinity. The ortho-chloro group may reduce binding efficiency compared to meta-substituted derivatives due to steric hindrance .
  • mCPP (3-Cl) : Selective 5-HT₂C agonist with moderate 5-HT₁B affinity. Widely documented in psychoactive drug formulations .
  • TFMPP (3-CF₃) : High 5-HT₁B selectivity (65-fold over 5-HT₁A) and MDMA-like effects in combination with benzylpiperazine (BZP) .
  • 3,4-CFPP (3-Cl,4-F) : Detected in drug samples as a psychoactive substance; its para-fluoro substitution may enhance metabolic stability compared to ortho-substituted derivatives .

Mechanistic Insight :

  • Meta-substituted derivatives (e.g., TFMPP) exhibit higher receptor specificity due to optimal spatial alignment with 5-HT₁B binding pockets .
  • Ortho-substituents in this compound may disrupt π-π stacking or hydrogen bonding, reducing affinity .

Metabolic Stability and Biotransformation

Arylpiperazines undergo CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation :

  • This compound : Predicted to form hydroxylated metabolites at the phenyl ring, though steric effects may slow CYP2D6 oxidation compared to mCPP or TFMPP .
  • mCPP and TFMPP : Rapidly metabolized to hydroxylated conjugates, contributing to short half-lives (~4–6 hours) .
  • 3,4-CFPP : Higher metabolic stability due to para-fluoro substitution, which resists oxidative degradation .

Environmental Persistence :

  • The chloro and fluoro substituents in this compound may enhance resistance to manganese oxide (MnO₂)-mediated oxidation compared to non-halogenated analogs .

Biological Activity

1-(2-Chloro-3-fluorophenyl)piperazine, also known as 1-(o-Chloro-m-fluorophenyl)piperazine, is a compound with diverse biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C10H12ClFN2
  • Molecular Weight : 251.1 g/mol
  • Solubility : Soluble in DMSO and ethanol at concentrations of 10 mg/ml
  • Storage Conditions : Recommended storage at -20°C for stability .

The biological activity of this compound primarily involves its interaction with various neurotransmitter systems. It has been identified as a neuropeptide that influences several pathways:

  • Dopaminergic Activity : The compound exhibits affinity for dopamine receptors, which may implicate it in modulating dopaminergic signaling pathways relevant to psychiatric conditions.
  • Serotonergic Activity : It also interacts with serotonin receptors, suggesting potential applications in mood disorders and anxiety management.

Anticancer Properties

Recent studies have explored the anticancer potential of piperazine derivatives, including this compound. Notably, research indicates that compounds with similar structures can exhibit significant cytotoxicity against cancer cell lines while maintaining lower toxicity towards normal cells. For example:

  • A study demonstrated that certain piperazine derivatives reduced the viability of MCF7 breast cancer cells significantly while preserving the viability of MCF10A normal cells .
  • The structure-activity relationship (SAR) analysis indicated that substitutions on the phenyl ring, such as halogens (e.g., chlorine and fluorine), enhanced cytotoxic activity against cancer cells .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects:

  • A novel derivative demonstrated synaptoprotective properties in mouse models, enhancing neuronal survival under stress conditions .
  • The compound's ability to modulate calcium channels suggests a mechanism by which it could protect neurons from excitotoxicity.

Case Studies

  • Cytotoxicity Evaluation :
    • In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, showing IC50 values indicating significant anticancer activity.
    • A comparative analysis with standard chemotherapeutics revealed that certain derivatives could enhance the efficacy of existing treatments like doxorubicin .
  • Neuroprotective Studies :
    • Research involving TRPC6-transfected cells highlighted the compound's role in enhancing synaptic protection against neurodegenerative conditions, suggesting its potential for treating diseases like Alzheimer's or Parkinson's .

Table 1: Summary of Biological Activities

Activity TypeEffectivenessReference
Anticancer ActivityHigh
NeuroprotectionModerate
Dopamine Receptor ModulationSignificant

Table 2: Structure-Activity Relationship (SAR) Insights

SubstituentEffect on Cytotoxicity
ChlorineIncreased
FluorineIncreased
No substitutionDecreased

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-3-fluorophenyl)piperazine, and how can purity be optimized during synthesis?

The synthesis of piperazine derivatives typically involves coupling reactions, nucleophilic substitutions, or cyclization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under ambient conditions with sodium ascorbate as a reducing agent has been employed for triazole-linked piperazines, achieving high yields . Purification strategies include column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and solvent recrystallization. Monitoring reaction progress via thin-layer chromatography (TLC) and optimizing stoichiometric ratios (e.g., 1.2 equiv. of azide derivatives) are critical for purity .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Structural validation requires multimodal analytical techniques:

  • Nuclear Magnetic Resonance (NMR) : 1H, 13C, and 2D (HSQC, HMBC) NMR identify substituent positions and piperazine ring conformation .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% typically required for pharmacological studies).
  • Raman Microspectroscopy : Distinguishes positional isomers (e.g., chloro vs. fluoro substitution) using Principal Component Analysis (PCA) and Linear Discriminant Analysis (LDA) .
  • X-ray Crystallography : Resolves supramolecular interactions in crystal structures (e.g., Hirshfeld surface analysis for thermal stability studies) .

Advanced Research Questions

Q. How do structural modifications, such as beta-cyclodextrin inclusion, impact the biological activity and toxicity profile of piperazine derivatives?

Beta-cyclodextrin inclusion complexes reduce toxicity (e.g., LD50 increases by 30–50%) but often lower biological activity due to steric hindrance. For example, modified derivatives of this compound exhibited reduced antiplatelet activity despite improved safety profiles . To balance this trade-off, researchers may:

  • Optimize host-guest stoichiometry.
  • Use hybrid scaffolds (e.g., triazole or hydantoin moieties) to restore target binding .

Q. What methodological approaches resolve contradictions between computational predictions and experimental biological activity data?

Discrepancies between in silico predictions (e.g., high antiplatelet activity) and experimental results (e.g., reduced efficacy) require:

  • Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., halogen position) to map pharmacophore requirements .
  • Molecular Dynamics Simulations : Assess binding pocket flexibility (e.g., serotonin receptor conformational changes) .
  • Dose-Response Assays : Validate computational models using in vitro platelet aggregation or receptor-binding assays .

Q. What strategies optimize receptor binding affinity in arylpiperazine derivatives targeting serotonin receptors (5-HT1A)?

Key strategies include:

  • Conformational Restriction : Locking the aryl ring in coplanar or perpendicular orientations relative to the piperazine nitrogen via methylene bridges or steric bulk .
  • Substituent Tuning : Electron-withdrawing groups (e.g., -Cl, -F) at meta/para positions enhance 5-HT1A affinity by 2–3-fold .
  • Hybrid Pharmacophores : Integrating triazole or carboxamide units improves blood-brain barrier penetration .

Q. How can thermal stability and supramolecular interactions of piperazine derivatives be analyzed for applications like CO2 capture?

  • Thermogravimetric Analysis (TGA) : Measures decomposition temperatures (e.g., piperazine-K2CO3 blends stable up to 150°C) .
  • Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-stacking) in crystal structures to predict solvent stability .
  • Flue Gas Simulations : Test CO2 absorption capacity under varying flow rates (e.g., 0.5–2.0 L/min) and temperatures (30–60°C) .

Q. What advanced analytical techniques distinguish positional isomers of halogenated piperazines?

  • Raman Microspectroscopy : Coupled with multivariate analysis (PCA-LDA), this technique discriminates isomers like 2-BZP vs. 3-TFMPP with >99% confidence by spectral peak shifts .
  • NMR Crystallography : Resolves subtle differences in crystal packing (e.g., 3-chloro vs. 4-chloro substitution) .

Q. How should researchers design in vivo experiments to evaluate local anesthetic efficacy?

  • Infiltration Anesthesia Models : Administer derivatives (e.g., 25–100 mg/kg doses) in rodent hind paws and measure latency to pain response (e.g., thermal or mechanical stimuli) .
  • Dose-Response Curves : Calculate ED50 values and compare to lidocaine controls.
  • Toxicity Monitoring : Assess acute toxicity (e.g., LD50) and histopathological changes at injection sites .

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